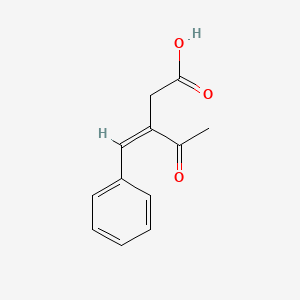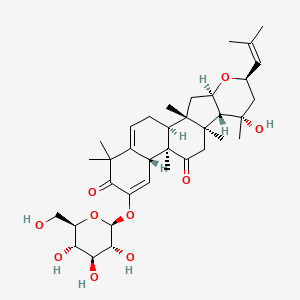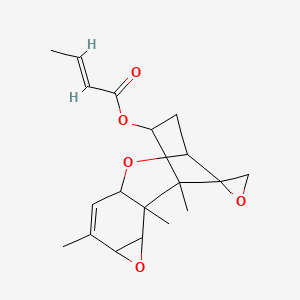
Herculin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Herculin, also known as MYF6 protein, rat or myf-6, belongs to the class of organic compounds known as n-acyl amines. N-acyl amines are compounds containing a fatty acid moiety linked to an amine group through an ester linkage. Thus, herculin is considered to be a fatty amide lipid molecule. Herculin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Herculin has been primarily detected in urine. Within the cell, herculin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, herculin can be found in herbs and spices. This makes herculin a potential biomarker for the consumption of this food product.
Scientific Research Applications
Myogenic Regulatory Gene
Herculin, also known as Myf-6, is part of the MyoD family of myogenic regulatory genes, playing a crucial role in muscle development. It's closely linked to genes like MyoD, myogenin, and Myf-5, exhibiting similarity in DNA and amino acid sequences. Herculin significantly impacts the establishment or maintenance of adult skeletal muscle, suggested by its higher expression level compared to other myogenic regulators (Miner & Wold, 1990).
Skeletal Muscle Development
In mice, the inactivation of Myf-6 (herculin) leads to alterations in skeletal muscle development. The disruption of the Myf-6 gene indicates its non-redundant functions in vivo and suggests its limited role in myotube maturation. This highlights the importance of Myf-6 in early myogenesis and the formation of skeletal muscles (Braun & Arnold, 1995).
Myogenic Regulatory Factors in Stem Cells
Myf6, as Herculin is known, along with other Myogenic Regulatory Factors (MRFs) like MyoD, Myf5, and myogenin, is critical in influencing stem cells to differentiate into myogenic lineage cells. Understanding MRFs' function contributes to developing cell therapies and drug discoveries for muscle-related diseases (Shirakawa et al., 2022).
Myotome Development and Myogenesis
Disruption of the MRF4 (herculin/Myf-6) gene showcases the role of herculin in the development of the myotome and different myogenic regulatory programs. It highlights the complex interplay of multiple myogenic factors in embryonic and fetal muscle development, emphasizing the intricate mechanisms governing skeletal muscle formation (Patapoutian et al., 1995).
Interaction with Muscle-Specific Promoters
Herculin (Myf-6) interacts with enhancers of acetylcholine receptor subunit genes in vivo, indicating its role in muscle-specific transcription. This interaction is crucial for understanding how myogenic determination factors regulate gene expression in muscle cells (Liu et al., 2000).
Expression Pattern During Development
The biphasic expression pattern of Myf-6 (MRF4/herculin) during mouse development underscores its specific role in myogenic cells. Its distinct expression phases suggest its involvement in different stages of muscle development, from embryonic to postnatal stages (Bober et al., 1991).
properties
Molecular Formula |
C16H29NO |
|---|---|
Molecular Weight |
251.41 g/mol |
IUPAC Name |
(2E,8E)-N-(2-methylpropyl)dodeca-2,8-dienamide |
InChI |
InChI=1S/C16H29NO/c1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h6-7,12-13,15H,4-5,8-11,14H2,1-3H3,(H,17,18)/b7-6+,13-12+ |
InChI Key |
JNPRQUIWDVDHIT-GYIPPJPDSA-N |
Isomeric SMILES |
CCC/C=C/CCCC/C=C/C(=O)NCC(C)C |
SMILES |
CCCC=CCCCCC=CC(=O)NCC(C)C |
Canonical SMILES |
CCCC=CCCCCC=CC(=O)NCC(C)C |
melting_point |
59-60°C |
physical_description |
Solid |
synonyms |
herculin herculin protein, human herculin protein, mouse herculin protein, rat human myogenic factor, Myf-6 MRF4 muscle regulatory factor 4 Myf-6 MYF6 protein, human Myf6 protein, mouse Myf6 protein, rat myogenic factor 6 myogenic factor 6 (herculin) protein, human myogenic factor 6 protein, mouse myogenic factor 6 protein, rat myogenic factor, Myf-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



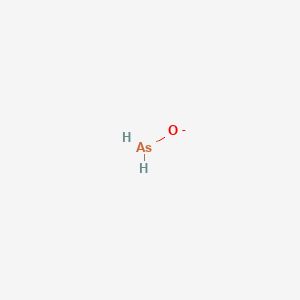
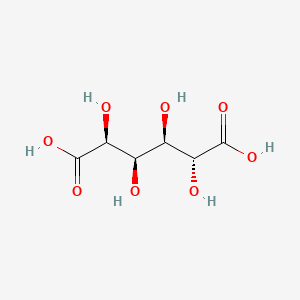
![N(4)-{beta-D-GlcNAc-(1->2)-alpha-D-Man-(1->3)-[beta-D-GlcNAc-(1->2)-alpha-D-Man-(1->6)]-beta-D-Man-(1->4)-beta-D-GlcNAc-(1->4)-beta-D-GlcNAc}-Asn](/img/structure/B1236651.png)
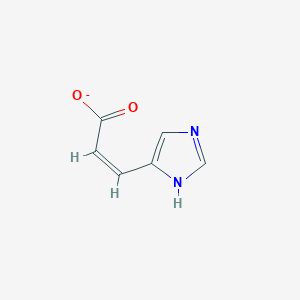
![1,3-dimethyl-7-(111C)methyl-8-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]purine-2,6-dione](/img/structure/B1236653.png)
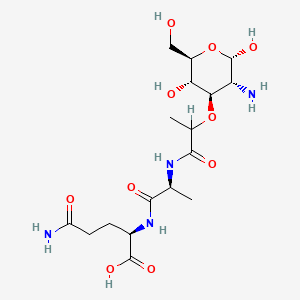
![(7E)-7-[(Z)-(3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1236656.png)
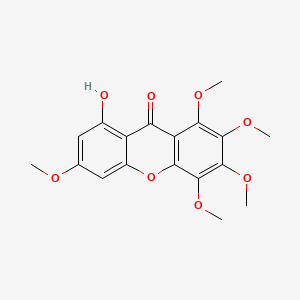

![(E)-3-[1-(benzenesulfonyl)pyrrol-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B1236659.png)
